![molecular formula C26H22N4O5 B2857709 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326926-27-5](/img/no-structure.png)
7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione” is a quinazoline derivative . Quinazolines are a class of organic compounds that have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This specific compound has a molecular formula of C25H20N4O4 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which is a part of the compound, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . It also contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing one oxygen atom and two nitrogen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 440.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 440.14845513 g/mol . The topological polar surface area of the compound is 97.6 Ų .Applications De Recherche Scientifique
Synthesis and Characterization
Research has delved into the synthesis and characterization of bioactive compounds featuring the 1,2,4-oxadiazole ring, highlighting their potential in antitumor activities. For example, Maftei et al. (2013) demonstrated the synthesis of novel natural product analogs containing the 1,2,4-oxadiazole moiety, showing significant antitumor activity against a panel of cell lines, thereby underscoring the therapeutic potential of such structures Maftei et al., 2013.
Biological Activities and Applications
The exploration of quinazoline derivatives has been a subject of interest due to their diverse biological activities. For instance, compounds with the quinazoline structure have been investigated for their inhibitory activities against specific enzymes and for their potential as therapeutic agents. One study focused on cyclic GMP phosphodiesterase inhibitors, identifying the necessity for substitution at certain positions on the quinazoline derivatives to achieve potent and selective inhibitory activity, which has implications for the development of cardiovascular therapeutics Takase et al., 1994.
Chemical Properties and Modifications
The chemical properties and modifications of quinazoline-2,4-diones have been extensively studied, including their synthesis from various precursors and their potential for forming complex heterocyclic compounds. For example, Chen et al. (2020) described a one-pot synthesis approach for quinazoline-2,4-diones, showcasing a method that could be applied to the preparation of complex molecules with significant efficiency and potential for pharmaceutical applications Chen et al., 2020.
Environmental and Green Chemistry Applications
Research has also touched upon environmentally friendly synthesis methods, such as the "on water" protocol for synthesizing heterocyclic ortho-quinones, demonstrating the potential for green chemistry approaches in the development of quinazoline derivatives. These methods emphasize atom economy, high yields, and the reduction of hazardous waste, pointing towards sustainable practices in chemical synthesis Rajesh et al., 2011.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2,4-dichloroquinazoline", "3-methoxybenzylamine", "sodium hydride", "ethyl bromoacetate", "sodium azide", "4-ethoxyaniline", "phosphorus oxychloride", "triethylamine", "sodium hydroxide", "acetic acid", "acetic anhydride", "thionyl chloride", "N,N-dimethylformamide", "coupling agent" ], "Reaction": [ "Step 1: 2,4-dichloroquinazoline is reacted with 3-methoxybenzylamine in the presence of sodium hydride to form 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is reacted with ethyl bromoacetate in the presence of sodium hydride to form ethyl 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione-2-carboxylate.", "Step 3: Ethyl 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione-2-carboxylate is reacted with sodium azide in the presence of triethylamine to form 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione-2-carboxylic acid azide.", "Step 4: 4-ethoxyaniline is reacted with phosphorus oxychloride in the presence of N,N-dimethylformamide to form 4-ethoxyphenyl isocyanate.", "Step 5: 4-ethoxyphenyl isocyanate is reacted with sodium azide in the presence of triethylamine to form 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine.", "Step 6: 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione-2-carboxylic acid azide is reacted with 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a coupling agent to form the final product, 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1326926-27-5 |
Formule moléculaire |
C26H22N4O5 |
Poids moléculaire |
470.485 |
Nom IUPAC |
7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O5/c1-3-34-19-10-7-17(8-11-19)23-28-24(35-29-23)18-9-12-21-22(14-18)27-26(32)30(25(21)31)15-16-5-4-6-20(13-16)33-2/h4-14H,3,15H2,1-2H3,(H,27,32) |
Clé InChI |
DKZZOCQADAMJSM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



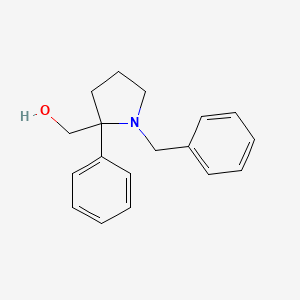
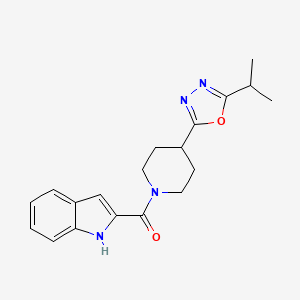
![4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2857628.png)
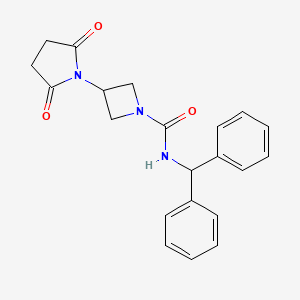
![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2857631.png)
![(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2857632.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857634.png)
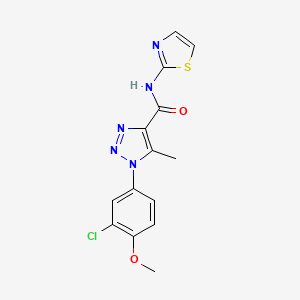
![2-(4-ethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2857639.png)

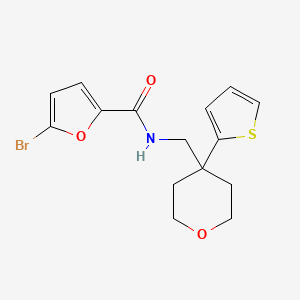
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2857645.png)
![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2857647.png)
![2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2857648.png)